1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene: is a chemical compound with the molecular formula C18H6Br6S3 and a molecular weight of 797.86 g/mol . This compound is characterized by its three-dimensional structure, which facilitates the preparation of conjugating polymers . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the bromination of thiophene derivatives followed by coupling reactions with benzene derivatives. The reaction conditions typically include the use of catalysts such as tetrabutylammonium iodide and solvents like toluene .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to thiophenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiophenes.
Scientific Research Applications
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of conjugated polymers and organic photovoltaic devices.
Medicine: Research into its use as a building block for drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene involves its ability to form stable conjugated systems. The compound’s three-dimensional structure allows for efficient electron transport and conductivity, making it suitable for use in electronic devices . The molecular targets and pathways involved include the interaction with electron-transporting materials and the formation of stable amorphous glasses with high glass-transition temperatures .
Comparison with Similar Compounds
1,3,5-Tris(2-thienyl)benzene: Similar in structure but lacks the bromine atoms, making it less reactive in substitution reactions.
1,3-Bis[5-(dimesitylboryl)thiophen-2-yl]benzene: Another similar compound used as an electron-transporting hole blocker in organic electroluminescent devices.
Uniqueness: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene is unique due to its high reactivity in substitution reactions and its ability to form stable conjugated systems with high conductivity. The presence of bromine atoms enhances its reactivity and makes it a valuable building block for various applications in chemistry and industry .
Properties
Molecular Formula |
C18H6Br6S3 |
---|---|
Molecular Weight |
797.9 g/mol |
IUPAC Name |
2-[3,5-bis(3,5-dibromothiophen-2-yl)phenyl]-3,5-dibromothiophene |
InChI |
InChI=1S/C18H6Br6S3/c19-10-4-13(22)25-16(10)7-1-8(17-11(20)5-14(23)26-17)3-9(2-7)18-12(21)6-15(24)27-18/h1-6H |
InChI Key |
ANGPDUZQCMGKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C=C(S2)Br)Br)C3=C(C=C(S3)Br)Br)C4=C(C=C(S4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.